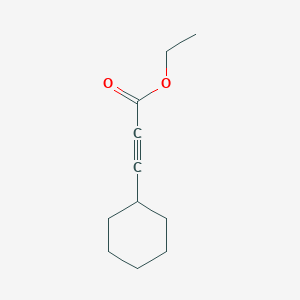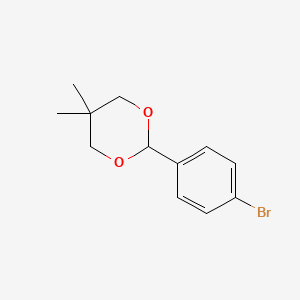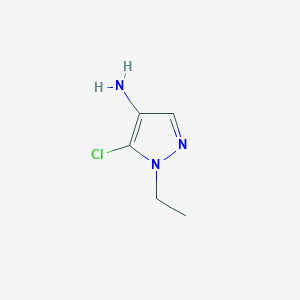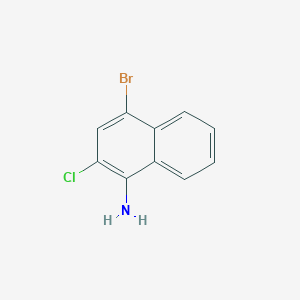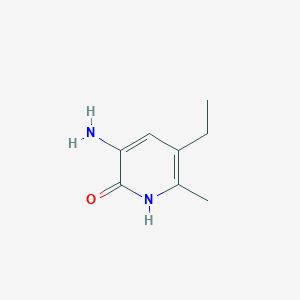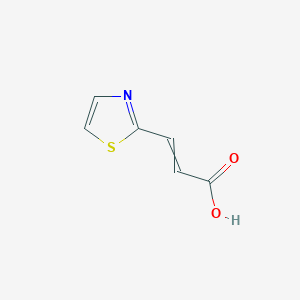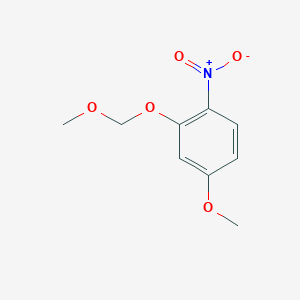
4-Methoxy-2-(methoxymethoxy)-1-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Methoxy-2-(methoxymethoxy)-1-nitrobenzene is an organic compound with the molecular formula C8H9NO5 It is a derivative of nitrobenzene, characterized by the presence of methoxy and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(methoxymethoxy)-1-nitrobenzene typically involves the nitration of methoxy-substituted benzene derivatives. One common method is the nitration of 2-methoxymethoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques.
化学反応の分析
Types of Reactions
4-Methoxy-2-(methoxymethoxy)-1-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding quinones.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products Formed
Reduction: 2-Methoxymethoxy-4-aminobenzene.
Oxidation: 2-Methoxymethoxy-4-benzoquinone.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Methoxy-2-(methoxymethoxy)-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methoxy-2-(methoxymethoxy)-1-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.
類似化合物との比較
Similar Compounds
2-Methoxy-4-nitroaniline: Similar structure but with an amino group instead of a methoxymethoxy group.
2-Methoxy-4-nitrobenzoic acid: Contains a carboxylic acid group instead of a methoxymethoxy group.
2-Methoxy-4-nitrobenzaldehyde: Features an aldehyde group in place of the methoxymethoxy group.
Uniqueness
4-Methoxy-2-(methoxymethoxy)-1-nitrobenzene is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.
特性
CAS番号 |
56536-69-7 |
|---|---|
分子式 |
C9H11NO5 |
分子量 |
213.19 g/mol |
IUPAC名 |
4-methoxy-2-(methoxymethoxy)-1-nitrobenzene |
InChI |
InChI=1S/C9H11NO5/c1-13-6-15-9-5-7(14-2)3-4-8(9)10(11)12/h3-5H,6H2,1-2H3 |
InChIキー |
ZITBPAKRNLWXFW-UHFFFAOYSA-N |
正規SMILES |
COCOC1=C(C=CC(=C1)OC)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
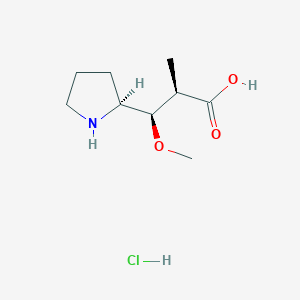
![N-cyclohexyl-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B8769828.png)
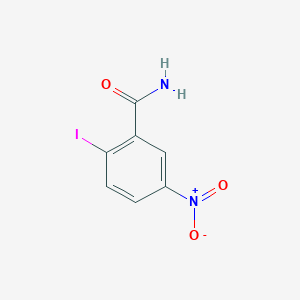
![(1R,2S,5S)-3-(tert-butoxycarbonyl)-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B8769840.png)
![3,5-Diamino-4-[(3-Methoxyphenyl)Hydrazono]Pyrazole](/img/structure/B8769848.png)

![2-Methyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8769857.png)
